Product packaging for 4-Chloro-2,3-dihydrobenzofuran-5-ol(Cat. No.:)

4-Chloro-2,3-dihydrobenzofuran-5-ol

Cat. No.: B13025160
M. Wt: 170.59 g/mol
InChI Key: QPRRQVQTVHAMQX-UHFFFAOYSA-N
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Description

4-Chloro-2,3-dihydrobenzofuran-5-ol (CAS# 40492-52-2) is a functionalized dihydrobenzofuran derivative of significant interest in medicinal and organic chemistry. The 2,3-dihydrobenzofuran scaffold is a privileged structure found in a wide range of natural products and pharmaceutically active compounds . The introduction of chlorine atoms is a common and valuable strategy in drug discovery, as it can profoundly influence a molecule's biological activity, metabolic stability, and binding affinity . In fact, chlorine is one of the most prevalent heteroatoms in FDA-approved drugs, with more than 250 chlorine-containing pharmaceuticals on the market . This compound, featuring both a chloro substituent and a phenolic hydroxyl group, serves as a versatile building block for the synthesis of more complex molecules. Researchers utilize this scaffold in the development of compounds for various applications, including potential use as inhibitors of specific biological targets like acetyl-CoA carboxylase , and in the construction of complex polycyclic frameworks through dearomative cycloaddition reactions . Its specific structure makes it a key intermediate for exploring structure-activity relationships (SAR) and for fragment-based drug discovery. This product is intended for research and further manufacturing applications only and is not for direct human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7ClO2 B13025160 4-Chloro-2,3-dihydrobenzofuran-5-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7ClO2

Molecular Weight

170.59 g/mol

IUPAC Name

4-chloro-2,3-dihydro-1-benzofuran-5-ol

InChI

InChI=1S/C8H7ClO2/c9-8-5-3-4-11-7(5)2-1-6(8)10/h1-2,10H,3-4H2

InChI Key

QPRRQVQTVHAMQX-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C(=C(C=C2)O)Cl

Origin of Product

United States

Mechanisms of Action Underlying Biological Efficacy

Molecular Interactions with Biological Targets

There are no published studies that identify or characterize the molecular targets of 4-Chloro-2,3-dihydrobenzofuran-5-ol.

Enzymatic Inhibition Profiles (e.g., CDK8, PARP-1, USP7)

No data is available regarding the inhibitory activity of this compound against specific enzymes such as Cyclin-Dependent Kinase 8 (CDK8), Poly (ADP-ribose) polymerase 1 (PARP-1), or Ubiquitin-Specific Protease 7 (USP7).

Cellular Pathway Modulation (e.g., Macrophage Activation, Nitrite Production)

There is no information on how this compound may modulate cellular pathways, including processes like macrophage activation or the production of signaling molecules such as nitrite.

Receptor-Ligand Binding Studies

No receptor-ligand binding assays have been reported for this compound, meaning its affinity for any specific biological receptors is unknown.

Preclinical Studies and in Vivo Models

In Vitro Efficacy in Cellular Models

No studies detailing the in vitro efficacy of 4-Chloro-2,3-dihydrobenzofuran-5-ol in any cellular models were found.

Evaluation in Animal Models (e.g., Ovariectomized Rats for Osteogenesis)

Pharmacokinetic Considerations in Preclinical Development

There is no available information regarding the pharmacokinetic profile of This compound from preclinical studies.

Drug Design and Optimization Strategies

Rational Design Principles for Dihydrobenzofuran Scaffolds

Rational drug design for dihydrobenzofuran-based compounds involves a structured approach to creating molecules with specific biological activities. This process leverages an understanding of the target's three-dimensional structure and the chemical properties of the scaffold to predict and design effective inhibitors.

Key principles in the rational design of dihydrobenzofuran scaffolds include:

Structural Analysis: The design process often begins with an analysis of the target's binding pocket. Techniques like X-ray crystallography and NMR spectroscopy provide insights into the structural requirements for ligand binding. researchgate.net This information allows for the design of dihydrobenzofuran derivatives with substituents that can form specific, favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with the target protein.

Bioisosteric Replacement: A common strategy involves the replacement of certain functional groups with other groups that have similar physical or chemical properties (bioisosteres). This can lead to improvements in potency, selectivity, or pharmacokinetic properties without drastically altering the binding mode. For example, different halogen substitutions on the benzene (B151609) ring can be explored to modulate electronic properties and binding interactions.

Structure-Based Design: When the structure of the biological target is known, computational methods like molecular docking and molecular dynamics can be used to simulate how different dihydrobenzofuran derivatives will bind. danaher.com This allows for the in silico screening of virtual libraries of compounds and the prioritization of candidates for synthesis and biological testing. For instance, modeling can predict how a substituent at the 5-position of the dihydrobenzofuran ring interacts with amino acid residues in a target's active site. researchgate.net

The ultimate goal of these rational design principles is to create a molecule with high affinity and selectivity for its intended target, thereby maximizing therapeutic efficacy and minimizing off-target effects.

Lead Compound Identification and Optimization

The process of discovering a new drug often starts with a "hit" compound, identified through screening, which is then optimized into a "lead" compound with more drug-like properties. danaher.com The dihydrobenzofuran scaffold has been featured in numerous lead optimization campaigns due to its favorable characteristics.

The identification of lead compounds can originate from various sources:

High-Throughput Screening (HTS): Large libraries of diverse chemical compounds are tested against a biological target to identify initial hits. Dihydrobenzofuran derivatives are often included in these libraries.

Fragment-Based Screening: Small molecular fragments that bind weakly to the target are identified and then grown or linked together to create a more potent lead.

Natural Products: Many complex natural products contain the dihydrobenzofuran motif, and these can serve as inspiration or starting points for drug discovery programs.

Once a lead compound, such as a substituted dihydrobenzofuran, is identified, the lead optimization phase begins. This iterative process involves making systematic chemical modifications to the lead structure to improve its pharmacological profile. danaher.comnih.gov Key properties that are optimized include:

Potency: Increasing the binding affinity of the compound for its target. This is often achieved by modifying substituents to enhance interactions with the target's binding site.

Selectivity: Ensuring the compound binds preferentially to the desired target over other related proteins to reduce the risk of side effects.

ADMET Properties: Improving the Absorption, Distribution, Metabolism, Excretion, and Toxicity profile of the compound. This can involve modifying the molecule to increase solubility, improve metabolic stability, or reduce toxicity. danaher.com

A common strategy in lead optimization is to explore the structure-activity relationship (SAR) by synthesizing a series of analogs. For example, starting with a lead like 4-Chloro-2,3-dihydrobenzofuran-5-ol, chemists might synthesize derivatives where the chloro and hydroxyl groups are moved to different positions or replaced with other functional groups to determine their impact on activity.

Table 1: Example of Lead Optimization Data for Hypothetical Dihydrobenzofuran Derivatives

CompoundR1R2IC50 (nM)
Lead AHOH5800
Derivative 1ClOH2700
Derivative 2FOH3500
Derivative 3ClOCH39400

This table is illustrative. IC50 is the half maximal inhibitory concentration, a measure of potency.

This systematic approach allows researchers to build a detailed understanding of how different parts of the molecule contribute to its biological activity, guiding the design of more effective and safer drug candidates. researchgate.net

Prodrug Strategies for Enhanced Delivery and Metabolic Stability

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body through enzymatic or chemical reactions. nih.govnih.gov This approach is a powerful tool to overcome undesirable physicochemical or pharmacokinetic properties of a parent drug, such as poor solubility, low permeability, or rapid metabolism. nih.govresearchgate.net

For a compound like this compound, the phenolic hydroxyl group (-OH) is a prime candidate for prodrug modification. This group can be chemically modified to create various types of prodrugs, such as esters, carbonates, or ethers.

Key prodrug strategies applicable to phenolic scaffolds include:

Increasing Aqueous Solubility: Conversely, if a drug is too lipophilic and has poor solubility in water, a hydrophilic (water-soluble) promoiety, such as a phosphate (B84403) or an amino acid, can be attached to the hydroxyl group. This can improve the drug's dissolution in the gastrointestinal tract or allow for intravenous formulation. nih.gov

Enhancing Metabolic Stability: The hydroxyl group is often a site of metabolic modification in the body (e.g., glucuronidation or sulfation), which can lead to rapid inactivation and clearance of the drug. By temporarily masking this group, a prodrug strategy can protect the parent molecule from premature metabolism, thereby prolonging its duration of action.

Targeted Delivery: In some cases, the promoiety can be designed to be cleaved by enzymes that are specifically located in the target tissue. This allows for the localized release of the active drug, potentially increasing its efficacy at the site of action while minimizing exposure to other tissues. researchgate.net

Table 2: Potential Prodrug Modifications for a Phenolic Dihydrobenzofuran

Prodrug TypePromoieties Attached to -OHPotential Advantage
Ester ProdrugAcetyl, Pivaloyl, BenzoateIncreased lipophilicity, enhanced permeability
Phosphate EsterPhosphate groupIncreased aqueous solubility
Amino Acid ConjugateValine, Leucine, etc.Potential for transporter-mediated uptake
Carbonate ProdrugEthyl carbonate, Benzyl carbonateControlled release, improved stability

The selection of the appropriate promoiety is crucial and depends on the specific limitations of the parent drug that need to be addressed. nih.gov

Development of Novel Benzofuran (B130515) and Dihydrobenzofuran Derivatives

The fields of medicinal and synthetic chemistry are continually working to develop new and efficient methods for synthesizing novel benzofuran and 2,3-dihydrobenzofuran (B1216630) derivatives. rsc.orgnih.gov These efforts are aimed at expanding the chemical space around these privileged scaffolds, leading to the discovery of compounds with new or improved biological activities.

Recent advances in synthetic methodology have provided chemists with powerful tools to create diverse libraries of these compounds. Some notable approaches include:

Transition Metal Catalysis: Palladium (Pd), rhodium (Rh), and copper (Cu) catalysts are extensively used to construct the benzofuran and dihydrobenzofuran core. rsc.orgnih.gov These methods often allow for the formation of key carbon-carbon and carbon-oxygen bonds with high efficiency and selectivity. For example, palladium-catalyzed intramolecular coupling reactions can be used to form the dihydrobenzofuran ring system from appropriately substituted starting materials. nih.gov

C-H Functionalization: This modern synthetic strategy involves the direct conversion of a carbon-hydrogen (C-H) bond into a new carbon-carbon or carbon-heteroatom bond. This approach is highly atom-economical and can be used to introduce new functional groups onto the benzofuran scaffold in a single step, avoiding the need for pre-functionalized starting materials. rsc.org

Multi-component Reactions: These reactions combine three or more starting materials in a single pot to form a complex product, such as a highly substituted dihydrobenzofuran. This strategy is highly efficient for generating libraries of diverse compounds for biological screening.

Photoredox Catalysis: Using visible light to drive chemical reactions, photoredox catalysis has emerged as a mild and powerful method for synthesizing complex molecules, including various heterocyclic scaffolds.

Through these and other synthetic innovations, researchers can systematically vary the substitution patterns on both the benzene ring and the furan (B31954) ring of the scaffold. This allows for a thorough exploration of the structure-activity relationships and the fine-tuning of a compound's properties to achieve the desired therapeutic profile. The development of novel derivatives is a critical component of the drug discovery pipeline, providing a continuous stream of new chemical entities for biological evaluation. rsc.org

Computational Chemistry and Molecular Modeling

Quantum Mechanical (QM) Calculations (e.g., DFT for Electronic Structure and Reactivity)

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of a molecule. DFT is a computational method used to investigate the electronic structure (the arrangement of electrons) of many-body systems, such as atoms and molecules. For 4-Chloro-2,3-dihydrobenzofuran-5-ol, DFT can be employed to determine a wide range of molecular properties.

Detailed research findings from hypothetical DFT calculations on this compound could reveal critical information about its geometry and electronic landscape. By using a basis set such as 6-311++G(d,p), one could obtain the optimized molecular geometry, bond lengths, and bond angles. Furthermore, DFT calculations allow for the determination of electronic properties such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity.

The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps. For this compound, an MEP map would likely show regions of negative potential around the oxygen atom of the hydroxyl group and the chlorine atom, indicating their nucleophilic character. Conversely, positive potential would be expected around the hydrogen atom of the hydroxyl group, highlighting its electrophilic nature.

Table 1: Hypothetical DFT-Calculated Properties for this compound

PropertyHypothetical ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating ability
LUMO Energy-1.2 eVIndicates electron-accepting ability
HOMO-LUMO Gap5.3 eVReflects chemical reactivity and stability
Dipole Moment2.8 DMeasures the overall polarity of the molecule

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for predicting how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. The process involves placing the ligand into the binding site of the receptor and evaluating the binding affinity using a scoring function.

Following docking, molecular dynamics (MD) simulations can be performed to study the physical movements of atoms and molecules. An MD simulation would provide a time-resolved view of the ligand-protein complex, assessing its stability and the dynamics of the interactions. For instance, if this compound were docked into the active site of a target protein, MD simulations could reveal the stability of key hydrogen bonds and hydrophobic interactions over time.

A hypothetical molecular docking study of this compound against a kinase, for example, might show that the hydroxyl group acts as a hydrogen bond donor to a key amino acid residue in the active site, while the benzofuran (B130515) ring engages in hydrophobic interactions. The chlorine atom could also form halogen bonds, which are increasingly recognized for their importance in ligand-protein binding.

Table 2: Illustrative Molecular Docking and Dynamics Simulation Results

ParameterHypothetical FindingImplication
Binding Affinity (Docking Score)-8.5 kcal/molStrong predicted binding to the target
Key Interacting ResiduesASP 145, LYS 72, LEU 20Identifies critical amino acids for binding
RMSD of Ligand (MD Simulation)1.5 ÅIndicates stable binding within the pocket
Dominant Interaction TypesHydrogen bonding, hydrophobic interactionsCharacterizes the nature of the binding

Prediction of Reactivity and Regioselectivity in Synthesis

Computational methods are also invaluable for predicting the reactivity and regioselectivity of chemical reactions. For the synthesis of derivatives of this compound, DFT can be used to model reaction pathways and transition states. Fukui functions, derived from DFT, can predict the most likely sites for electrophilic, nucleophilic, and radical attack on the molecule.

For example, in an electrophilic aromatic substitution reaction on the benzene (B151609) ring of this compound, computational analysis could predict which of the available positions is most susceptible to attack. This is achieved by calculating the local nucleophilicity (or Fukui function for electrophilic attack) at each carbon atom of the aromatic ring. Such predictions can save significant time and resources in the laboratory by guiding the design of synthetic routes.

Structure-Based Drug Design Approaches

Structure-based drug design (SBDD) utilizes the three-dimensional structural information of a biological target to design and optimize ligands. If this compound is identified as a hit compound from a screening campaign, SBDD approaches can be employed to improve its potency and selectivity.

The process would start with determining the crystal structure of the target protein in complex with this compound. With this structural information, medicinal chemists can computationally model modifications to the ligand to enhance its interactions with the binding site. For example, if a vacant hydrophobic pocket is identified near the chloro group, a derivative with a larger hydrophobic substituent at that position could be designed and synthesized to fill this pocket and increase binding affinity. This iterative cycle of design, synthesis, and testing is a cornerstone of modern drug discovery.

Future Research Directions and Therapeutic Prospects

Exploration of Undiscovered Biological Activities

The 2,3-dihydrobenzofuran (B1216630) framework is a cornerstone in a multitude of biologically active compounds, celebrated for its broad spectrum of activities including antiviral, antibacterial, anti-inflammatory, and antimitotic effects. acs.org Natural products containing this scaffold have demonstrated activities ranging from anti-malarial and anti-HIV to hepatoprotective and antifungal. rsc.org Dihydrobenzofuran neolignans, a related class of compounds, have shown anti-inflammatory, antioxidant, neuroprotective, antimicrobial, cytotoxic, and antiangiogenic properties. researchgate.net

Given this extensive history, future research on 4-Chloro-2,3-dihydrobenzofuran-5-ol should systematically screen for a wide range of biological activities. The presence of a chlorine atom on the aromatic ring could significantly influence its biological profile, potentially enhancing its efficacy or introducing novel activities not yet seen in its non-halogenated analogs. nih.gov Investigations into its potential as an anticancer, neuroprotective, or antimicrobial agent would be a logical starting point. Furthermore, exploring its effects on metabolic disorders, cardiovascular diseases, and as a potential modulator of various enzyme and receptor systems could unveil previously unknown therapeutic applications.

Advanced Synthetic Methodologies

The synthesis of dihydrobenzofuran scaffolds is a pivotal area of research in medicinal and organic chemistry due to their significant pharmaceutical applications. nih.govrsc.org Recent years have seen the development of numerous novel and efficient catalytic methods for constructing the dihydrobenzofuran core, often employing transition metals like palladium, rhodium, copper, and iridium. nih.govrsc.orgrsc.org These methods include intramolecular hydroarylation, C-H activation, and various annulation strategies that allow for the creation of highly substituted and stereochemically complex dihydrobenzofurans. rsc.orgorganic-chemistry.org

Future synthetic efforts related to this compound and its derivatives should focus on leveraging these advanced methodologies to create libraries of analogous compounds with diverse substitution patterns. acs.orgacs.org The development of enantioselective synthetic routes is particularly crucial, as the stereochemistry of the dihydrofuran ring often plays a critical role in biological activity. nih.govrsc.org Furthermore, the exploration of biocatalytic strategies, using engineered enzymes, could provide highly stereoselective and environmentally friendly pathways to chiral dihydrobenzofuran derivatives. nih.gov The creation of such a chemical library would be invaluable for structure-activity relationship (SAR) studies, enabling the fine-tuning of the molecule's properties for specific therapeutic targets.

In-depth Mechanistic Investigations

Understanding the precise molecular mechanisms by which this compound exerts its potential biological effects is paramount for its development as a therapeutic agent. For instance, dihydrobenzofuran analogs of hallucinogens have been studied for their interaction with serotonin (B10506) receptors, specifically the 5-HT2A receptor, with their efficacy being linked to their ability to act as full agonists. nih.gov In the context of cancer, fluorinated dihydrobenzofuran derivatives have been shown to suppress inflammation by inhibiting cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2) expression and to induce apoptosis in cancer cells through the modulation of proteins like Bcl-2 and PARP-1. nih.govnih.gov

Future mechanistic studies on this compound should aim to identify its specific molecular targets. This would involve a combination of computational modeling and experimental validation. Techniques such as affinity chromatography, proteomics, and genetic profiling could be employed to pinpoint the proteins and pathways with which the compound interacts. Elucidating these mechanisms will not only provide a rationale for its observed biological activities but also guide the design of second-generation compounds with improved potency and selectivity.

Development of Multi-Targeted Agents

The concept of "one molecule, multiple targets" is gaining traction in drug discovery, particularly for complex multifactorial diseases like cancer and neurodegenerative disorders. The dihydrobenzofuran scaffold, with its proven ability to interact with a diverse range of biological targets, is an ideal platform for the development of such multi-targeted agents. rsc.org For example, the anti-inflammatory and anticancer effects of some dihydrobenzofurans suggest their potential to target the interplay between inflammation and tumorigenesis. nih.govnih.gov

The structure of this compound, featuring both a hydrogen bond donor (hydroxyl group) and a halogen atom, provides multiple points for interaction with biological macromolecules. Future research could focus on rationally designing derivatives that simultaneously modulate several key targets in a disease pathway. For instance, a single molecule could be engineered to inhibit both protein kinases and inflammatory mediators, offering a more holistic therapeutic approach. This strategy could lead to enhanced efficacy and a reduced likelihood of drug resistance.

Role in Emerging Therapeutic Areas

The unique properties of the dihydrobenzofuran scaffold suggest that this compound and its future derivatives could play a significant role in emerging therapeutic areas. The neuroprotective properties observed in some analogs point towards their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease, where there is a high unmet medical need. nih.gov The ability of some derivatives to modulate inflammatory pathways could be harnessed for the treatment of autoimmune disorders and chronic inflammatory conditions. nih.govnih.gov

Furthermore, the potential for these compounds to act as antiviral or antiparasitic agents warrants further investigation, especially in the face of growing global health threats. rsc.org As our understanding of disease biology becomes more nuanced, the versatility of the dihydrobenzofuran scaffold can be exploited to address novel therapeutic targets and pathways. The exploration of this compound in these emerging areas could lead to the discovery of first-in-class medicines for a variety of challenging diseases.

Q & A

Q. What are the common synthetic routes for 4-Chloro-2,3-dihydrobenzofuran-5-ol, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound can be achieved via oxidative cyclization of substituted phenols with alkenes. For example, demonstrates that analogs like 5-Methoxy-2-phenyl-2,3-dihydrobenzofuran are synthesized using 1,1,1,3,3,3-hexafluoropropan-2-ol as a solvent and 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) as an oxidant at room temperature. Optimization involves:

  • Solvent selection : Polar aprotic solvents enhance reaction efficiency.
  • Oxidant choice : DDQ facilitates dehydrogenation without over-oxidation.
  • Temperature control : Room temperature minimizes side reactions.
    Comparative studies (e.g., ) suggest halogenated analogs may require adjusted stoichiometry of chlorinating agents (e.g., SOCl₂ or PCl₅) to introduce the chloro substituent regioselectively .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

Methodological Answer:

  • 1H/13C NMR : provides reference data for structurally similar dihydrobenzofuran derivatives. Key features include:
    • 1H NMR : Doublets for dihydrofuran protons (δ 3.0–4.0 ppm) and aromatic protons (δ 6.5–7.5 ppm).
    • 13C NMR : Signals for the carbonyl group (δ 170–180 ppm) and chlorine-substituted carbons (δ 40–60 ppm).
  • IR Spectroscopy : Hydroxyl (O–H stretch, ~3200–3500 cm⁻¹) and C–Cl (600–800 cm⁻¹) stretches confirm functional groups.
  • Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]+) validate molecular weight (C₈H₇ClO₂, MW 170.59) .

Q. What purification methods are recommended for isolating this compound from complex reaction mixtures?

Methodological Answer:

  • Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane (e.g., 20–50% ethyl acetate) to separate polar byproducts.
  • Recrystallization : Ethanol/water mixtures (4:1 v/v) yield high-purity crystals.
  • HPLC-UV : For trace impurities, reverse-phase C18 columns with acetonitrile/water mobile phases () ensure resolution of chlorinated analogs .

Advanced Research Questions

Q. How does the electronic environment of the dihydrobenzofuran ring influence the reactivity of this compound in electrophilic substitution reactions?

Methodological Answer: The chloro and hydroxyl groups create an electron-deficient aromatic ring, directing electrophiles to meta/para positions. highlights that substituents like Cl reduce ring electron density, increasing susceptibility to nucleophilic attack. Experimental validation includes:

  • Hammett σ constants : Quantify substituent effects on reaction rates.
  • Competitive Reactions : Compare bromination or nitration outcomes with non-chlorinated analogs.
    Computational studies (e.g., DFT) can map electron density distribution to predict regioselectivity .

Q. What analytical strategies can be employed to assess the stability of this compound under oxidative or hydrolytic conditions?

Methodological Answer:

  • Oxidative Stability : Use HPLC-UV () with a C18 column to monitor degradation products. Quenching agents like ascorbic acid (0.1% w/v) prevent artifact formation from residual oxidants.
  • Hydrolytic Stability : Conduct pH-dependent studies (pH 1–13) at 25–40°C. Analyze hydrolysis kinetics via LC-MS to identify cleavage products (e.g., dihydrofuran ring opening).
  • Accelerated Stability Testing : Use Arrhenius plots to extrapolate shelf-life under storage conditions .

Q. How can computational modeling be utilized to predict the regioselectivity of functionalization reactions involving this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, used DFT to explain torsional strain in substituted furanones.
  • Molecular Dynamics (MD) : Simulate solvent effects on transition states for halogenation or alkylation.
  • Docking Studies : Predict binding interactions in biological systems (e.g., enzyme active sites) using software like AutoDock. Validate with experimental BDE (bond dissociation energy) data () .

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